molecular formula C13H13BrF5NO B8183193 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine

1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine

Cat. No.: B8183193
M. Wt: 374.14 g/mol
InChI Key: JPXXWDMUEIWYOP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the benzyl bromide derivative. The key steps include:

    Trifluoromethoxylation: The addition of a trifluoromethoxy group to the benzyl ring.

    Piperidine Derivatization: The final step involves the reaction of the benzyl derivative with 4,4-difluoropiperidine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce complex organic molecules.

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological targets. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
  • 4-Bromobenzotrifluoride
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness: 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4,4-difluoropiperidine is unique due to the combination of bromine, trifluoromethoxy, and difluoropiperidine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

1-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF5NO/c14-10-7-9(1-2-11(10)21-13(17,18)19)8-20-5-3-12(15,16)4-6-20/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXWDMUEIWYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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